![molecular formula C18H20N2O3S B4686635 N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4686635.png)
N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide
Descripción general
Descripción
N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide, also known as MT-2, is a synthetic peptide that has gained attention for its potential use in scientific research. MT-2 is a derivative of α-melanocyte-stimulating hormone (α-MSH), a hormone that regulates skin pigmentation, inflammation, and immune function. MT-2 has been shown to have a wide range of biological effects and has been used in various research studies.
Mecanismo De Acción
N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide works by binding to and activating the MCRs in the body. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which triggers a cascade of intracellular signaling pathways. These pathways are involved in various physiological functions such as pigmentation, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase skin pigmentation, reduce inflammation, and modulate immune function. This compound has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide has several advantages for lab experiments. It is a stable and easy-to-use compound that can be synthesized using SPPS techniques. This compound also has a well-defined mechanism of action and can be used to study the MCR signaling pathways. However, this compound has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound in the treatment of inflammatory bowel disease (IBD). This compound has been shown to have anti-inflammatory effects and may be useful in the treatment of IBD. Additionally, further research is needed to understand the long-term effects of this compound use and its potential side effects.
Conclusion:
This compound is a synthetic peptide that has gained attention for its potential use in scientific research. It has a well-defined mechanism of action and has been shown to have a wide range of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases and IBD.
Aplicaciones Científicas De Investigación
N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide has been used in various scientific research studies due to its ability to activate the melanocortin receptors (MCRs) in the body. These receptors are found in various tissues and play a crucial role in regulating physiological functions such as pigmentation, inflammation, and immune function.
Propiedades
IUPAC Name |
N-[(E)-3-(2-methoxyethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-7-14(8-6-13)17(21)20-16(12-15-4-3-11-24-15)18(22)19-9-10-23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)(H,20,21)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEQYDLDSCPLDS-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4686562.png)
![1'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5-ol](/img/structure/B4686567.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4686578.png)
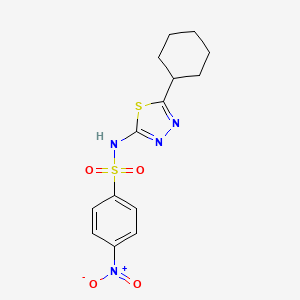
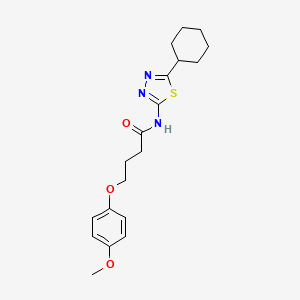
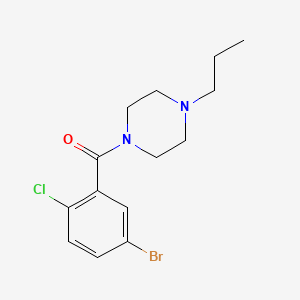

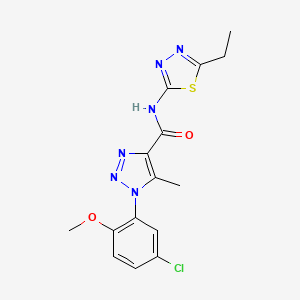
![N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686626.png)
![ethyl 2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4686640.png)
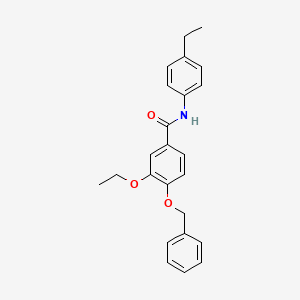
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4686664.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone](/img/structure/B4686669.png)